molecular formula C15H17N3O4S B2584677 N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 612526-17-7

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2584677
CAS No.: 612526-17-7
M. Wt: 335.38
InChI Key: BMPJUTDYIHNLGS-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is a compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of an oxazole ring, a piperidine ring, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Sulfonylbenzamide Moiety: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
  • N-(5-Methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide

Uniqueness

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is unique due to the presence of both the oxazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPJUTDYIHNLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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